乙酸2-(4-氨基苯氧基)-2-甲基丙酸酯

描述

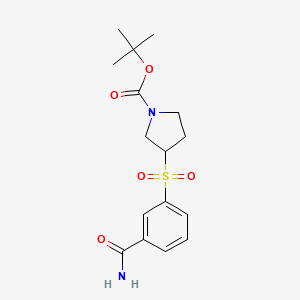

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is an organic compound . It is a building synthon for novel dual hypoglycemic agents .

Synthesis Analysis

This compound is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis

The structure of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis

The synthesis of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity .科学研究应用

作为镇痛剂和抗血脂异常剂的潜在生物活性

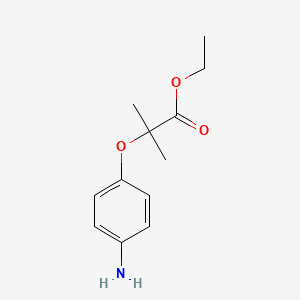

乙基 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸酯是一种与乙基 2-(4-氨基苯氧基)-2-甲基丙酸酯密切相关的化合物,已合成和表征,显示出作为镇痛剂和抗血脂异常剂的潜在生物活性。该化合物是通过对乙酰氨基酚与 2-溴-2-甲基丙酸乙酯反应制备的,并使用包括核磁共振光谱和 X 射线衍射在内的各种技术进行了表征。初步的计算机模拟筛选表明其具有抗炎、降血脂和抗动脉粥样硬化的作用潜力(Navarrete-Vázquez 等,2011)。

化学转化和反应

乙基 2-(4-氨基苯氧基)-2-甲基丙酸酯在化学反应中用途广泛。例如,当用硫酚或乙醇中的钠(或锂)乙醇盐处理时,它会转化成具有特定取代基的乙基 2-氨基丙烯酸酯。这种反应性为有机化学中的各种化学合成和应用开辟了可能性(Kakimoto 等,1982)。

在新型化合物合成中的作用

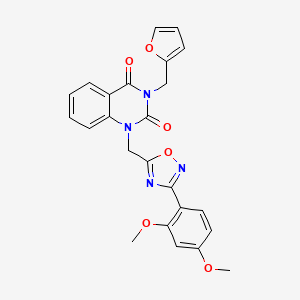

该化合物已用于合成具有潜在应用的新型化合物。例如,它在通过膦催化的环化反应合成四氢吡啶中的作用证明了其在创建功能多样化分子的作用(Zhu 等,2003)。

在药理学研究中的应用

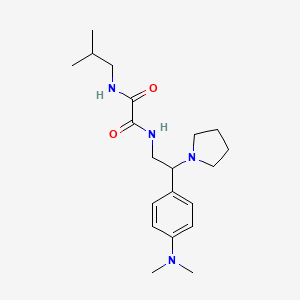

在药理学研究中,乙基 2-(4-氨基苯氧基)-2-甲基丙酸酯衍生物因其作为 β3-肾上腺素受体激动剂的潜力而受到研究,特别是在治疗早产方面。这突出了其在开发新治疗剂中的重要性(Croci 等,2007)。

构象研究和晶体结构

该化合物已进行构象研究和晶体结构分析,提供了对其化学行为和相互作用的见解。这些研究对于了解其在材料科学和药物设计等各个领域的潜在应用至关重要(Zhang 等,2011)。

作用机制

Target of Action

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate is a building synthon for novel dual hypoglycemic agents . The primary targets of this compound are Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . GK plays a key role in the regulation of carbohydrate metabolism, while PPARγ is involved in the regulation of fatty acid storage and glucose metabolism .

Mode of Action

It is known that the compound interacts with its targets (gk and pparγ) to exert its hypoglycemic effects . The interaction with these targets may result in changes in glucose and lipid metabolism, leading to a decrease in blood glucose levels .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(4-aminophenoxy)-2-methylpropanoate are primarily those involved in glucose and lipid metabolism . By acting on GK and PPARγ, the compound can influence the glycolysis pathway and lipid metabolism pathway, respectively . The downstream effects of these interactions can lead to improved insulin sensitivity and reduced blood glucose levels .

Result of Action

The molecular and cellular effects of Ethyl 2-(4-aminophenoxy)-2-methylpropanoate’s action are likely to include increased insulin sensitivity and decreased blood glucose levels . These effects are due to the compound’s interaction with GK and PPARγ, which play crucial roles in glucose and lipid metabolism .

属性

IUPAC Name |

ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDFMMOVVFVLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812345.png)

![N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2812348.png)

![2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride](/img/structure/B2812353.png)

![2-(4-Methoxyphenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2812354.png)

![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)

![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)